Nicotinic acid, ethylene ester
Description
Positional Significance of Nicotinic Acid Ethyl Ester within Pyridine (B92270) Carboxylic Acid Chemistry
Pyridine carboxylic acids are a class of organic compounds characterized by a pyridine ring substituted with one or more carboxyl groups. The isomers of pyridine monocarboxylic acid—picolinic acid (2-pyridinecarboxylic acid), nicotinic acid (3-pyridinecarboxylic acid), and isonicotinic acid (4-pyridinecarboxylic acid)—exhibit distinct chemical and biological properties due to the position of the carboxyl group relative to the nitrogen atom in the aromatic ring. nih.gov
Nicotinic acid, with its carboxyl group at the 3-position, is of particular importance. This specific arrangement influences the electronic properties of the molecule and its reactivity. Esters derived from nicotinic acid, such as the simple ethyl nicotinate (B505614) and the more complex nicotinic acid, ethylene (B1197577) ester, retain the core pyridine-3-carboxylate structure. This structure is a key pharmacophore in many biologically active compounds. nih.gov The esterification of the carboxylic acid group modifies the compound's polarity, solubility, and potential for interaction with biological targets.
Academic Relevance of Nicotinic Acid Esters in Organic Synthesis and Chemical Transformations
Nicotinic acid esters are valuable building blocks in organic synthesis. They serve as precursors for the synthesis of a wide range of more complex molecules, including pharmaceuticals and agrochemicals. molport.com The ester functional group can undergo various chemical transformations, such as hydrolysis back to the carboxylic acid, amidation to form nicotinamides, and reduction to hydroxymethylpyridines.
Furthermore, the pyridine ring itself can be subject to modification. Nucleophilic aromatic substitution reactions on the pyridine ring of nicotinic esters, for instance, allow for the introduction of various functional groups, leading to the creation of diverse molecular scaffolds. nih.gov The diester, nicotinic acid, ethylene ester, presents a bifunctional molecule with two nicotinoyl moieties linked by an ethylene glycol bridge. This structure allows for the potential synthesis of polymers, macrocycles, or molecules with twofold reactivity, making it a subject of interest in materials science and medicinal chemistry.
Evolution of Research Methodologies for Nicotinic Acid Derivatives
The study of nicotinic acid and its derivatives has evolved significantly with advancements in analytical and synthetic techniques. Early research focused on classical methods of synthesis and characterization. However, modern research employs a sophisticated array of methodologies.
In synthesis, the development of more efficient and environmentally friendly ("green") chemistry approaches is a key trend. This includes the use of novel catalysts and solvents to improve reaction yields and reduce waste. nih.gov For instance, enzymatic and biocatalytic methods for the production of nicotinic acid are gaining traction over traditional chemical processes. mdpi.com
For characterization, advanced spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) spectroscopy, and mass spectrometry are routinely used to elucidate the structure of newly synthesized derivatives. bibliotekanauki.plbiointerfaceresearch.comsmolecule.com Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC), are essential for the separation and purification of these compounds. echemi.com
Fundamental Theoretical and Experimental Approaches to Nicotinic Acid, Ethyl Ester
The study of this compound, involves both experimental and theoretical approaches to understand its structure, properties, and reactivity.
Experimental Approaches:
Synthesis: The primary method for synthesizing this compound is through the esterification of nicotinic acid with ethylene glycol. This can be achieved by reacting nicotinoyl chloride with ethylene glycol or through a direct Fischer esterification of nicotinic acid and ethylene glycol in the presence of an acid catalyst.
Spectroscopic Characterization:
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy would be used to confirm the structure. The ¹H NMR spectrum would be expected to show signals for the pyridine ring protons and a characteristic singlet for the ethylene bridge protons. The ¹³C NMR would show signals for the carbonyl carbons of the ester groups, the carbons of the pyridine rings, and the carbon of the ethylene bridge.
Infrared (IR) Spectroscopy: The IR spectrum would display a strong absorption band characteristic of the C=O stretching vibration of the ester functional group, typically in the region of 1720-1740 cm⁻¹.
Mass Spectrometry (MS): Mass spectrometry would be used to determine the molecular weight of the compound and to study its fragmentation pattern, further confirming its structure.
Theoretical Approaches:
Computational Chemistry: Quantum mechanical calculations, such as Density Functional Theory (DFT), can be employed to model the geometry, electronic structure, and spectroscopic properties of this compound. These calculations can predict bond lengths, bond angles, vibrational frequencies (for comparison with IR and Raman spectra), and electronic properties like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. Such studies provide insights into the molecule's reactivity and potential for intermolecular interactions.
While detailed experimental and theoretical data for this compound are not as widely published as for the simpler ethyl nicotinate, the fundamental approaches described above are standard for the characterization of such a compound.
Data Tables
Table 1: Chemical Identifiers for this compound
| Identifier | Value |
|---|---|
| IUPAC Name | 2-(pyridine-3-carbonyloxy)ethyl pyridine-3-carboxylate |
| CAS Number | 3612-79-1 |
| Molecular Formula | C₁₄H₁₂N₂O₄ |
| Molecular Weight | 272.26 g/mol |
| Canonical SMILES | C1=CC(=CN=C1)C(=O)OCCOC(=O)C2=CN=CC=C2 |
| InChI Key | LNACTWXLKXAXJI-UHFFFAOYSA-N |
Table 2: List of Compound Names
| Compound Name |
|---|
| This compound |
| 2-(pyridine-3-carbonyloxy)ethyl pyridine-3-carboxylate |
| Nicotinic acid |
| Niacin |
| Vitamin B3 |
| Picolinic acid |
| Isonicotinic acid |
| Ethyl nicotinate |
| Nicotinoyl chloride |
| Ethylene glycol |
| Nicotinamide (B372718) |
Structure
3D Structure
Properties
CAS No. |
3612-79-1 |
|---|---|
Molecular Formula |
C14H12N2O4 |
Molecular Weight |
272.26 g/mol |
IUPAC Name |
2-(pyridine-3-carbonyloxy)ethyl pyridine-3-carboxylate |
InChI |
InChI=1S/C14H12N2O4/c17-13(11-3-1-5-15-9-11)19-7-8-20-14(18)12-4-2-6-16-10-12/h1-6,9-10H,7-8H2 |
InChI Key |
LNACTWXLKXAXJI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)C(=O)OCCOC(=O)C2=CN=CC=C2 |
Origin of Product |
United States |
Synthetic Methodologies for Nicotinic Acid, Ethyl Ester
Classical Esterification Protocols
The traditional synthesis of ethyl nicotinate (B505614) predominantly relies on acid-catalyzed esterification reactions.
Fischer Esterification of Nicotinic Acid with Ethanol (B145695)
The Fischer-Speier esterification, a long-established method, involves the reaction of nicotinic acid with ethanol in the presence of a strong acid catalyst. smolecule.comaskfilo.comwikipedia.org This equilibrium reaction is driven towards the formation of the ester by using an excess of the alcohol, which often serves as the solvent, and by removing the water produced during the reaction. wikipedia.orgmasterorganicchemistry.com
The mechanism of the Fischer esterification involves several key steps:
Protonation of the carbonyl oxygen: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, increasing the electrophilicity of the carbonyl carbon. smolecule.commasterorganicchemistry.com
Nucleophilic attack: The nucleophilic oxygen atom of the ethanol attacks the activated carbonyl carbon. smolecule.commasterorganicchemistry.com
Tetrahedral intermediate formation: This attack results in the formation of a tetrahedral intermediate. smolecule.com
Proton transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups. masterorganicchemistry.com
Elimination of water: The protonated hydroxyl group leaves as water, a stable leaving group. smolecule.commasterorganicchemistry.com
Deprotonation: The final step is the deprotonation of the resulting protonated ester to yield the final product, ethyl nicotinate. masterorganicchemistry.com
A common challenge in the esterification of nicotinic acid is the potential for the pyridine (B92270) nitrogen to be protonated by the strong acid catalyst, which can affect the reaction's efficiency. masterorganicchemistry.com
Acid-Catalyzed Approaches in Nicotinic Acid Ester Synthesis
Various acid catalysts are employed in the synthesis of ethyl nicotinate. Concentrated sulfuric acid is a conventional and economical choice, often leading to high yields. guidechem.comontosight.ai Other commonly used acids include hydrochloric acid and p-toluenesulfonic acid. wikipedia.orgontosight.ai The general procedure involves refluxing a mixture of nicotinic acid, ethanol, and the acid catalyst. wikipedia.orgguidechem.com Following the reaction, the excess ethanol is typically distilled off, and the mixture is neutralized, often with a sodium carbonate solution, before extraction and purification of the final product. guidechem.com
While effective, these methods using strong mineral acids have drawbacks, including the generation of acidic wastewater and the need for extensive purification steps, which can be costly and environmentally problematic on an industrial scale. guidechem.comsmolecule.com
Optimization of Reaction Conditions and Reagents for Esterification
Efforts to optimize the synthesis of ethyl nicotinate focus on improving yield, reducing reaction times, and minimizing waste. Key parameters for optimization include temperature, reaction time, and the choice of reagents and catalysts. For instance, in some protocols, the reaction mixture is stirred at temperatures between 50-65°C for 3-6 hours before being heated to reflux to remove water. guidechem.comgoogle.com
Alternative esterification reagents have also been explored. One such method utilizes triphenylphosphine (B44618) dibromide in a one-pot protocol. In this procedure, nicotinic acid is reacted with ethanol in the presence of triphenylphosphine dibromide and a base like potassium carbonate in acetonitrile (B52724) at reflux, yielding ethyl nicotinate. nih.gov
Table 1: Comparison of Classical Esterification Methods
| Method | Catalyst | Typical Conditions | Advantages | Disadvantages |
|---|---|---|---|---|
| Fischer-Speier Esterification | Concentrated H₂SO₄ | Reflux with excess ethanol | High yield, economical catalyst guidechem.com | Generates acidic waste, potential for side reactions masterorganicchemistry.comguidechem.com |
| p-Toluenesulfonic Acid | p-TsOH | Reflux in a non-polar solvent | Milder than H₂SO₄ wikipedia.org | Requires removal of water by-product |
| Triphenylphosphine Dibromide | - | Reflux in acetonitrile with K₂CO₃ | One-pot procedure nih.gov | Use of stoichiometric reagents |
Green Chemistry Principles in Nicotinic Acid Ester Synthesis
In response to the environmental concerns associated with classical methods, significant research has been directed towards developing greener synthetic routes for ethyl nicotinate.
Application of Environmentally Benign Solvents (e.g., Cyrene, Alcohols)
The use of environmentally friendly solvents is a key aspect of green chemistry. While ethanol often serves as both a reactant and a solvent in ethyl nicotinate synthesis, other green solvents are being investigated. google.comgoogle.com For example, the use of toluene (B28343) in conjunction with a solid acid catalyst allows for the azeotropic removal of water, driving the reaction to completion and simplifying product isolation through distillation. guidechem.comsmolecule.comgoogle.com This method reduces the generation of highly polluting wastewater. guidechem.comgoogle.com The development of syntheses in other green solvents like tert-amyl alcohol is also an area of active research in related nicotinamide (B372718) synthesis, which could be applicable to ester synthesis. nih.gov
Development and Implementation of Green Catalytic Systems (e.g., Acidic Ionic Liquids, Solid Acid Catalysts)
The replacement of corrosive and polluting mineral acid catalysts is a major goal in the green synthesis of ethyl nicotinate.
Solid Acid Catalysts: Solid acid catalysts offer significant advantages, including ease of separation from the reaction mixture, reusability, and reduced waste generation. guidechem.comsmolecule.com A notable example is the use of the HND230 solid catalyst in a toluene medium. This process involves reacting nicotinic acid and ethanol at a moderate temperature (55°C), followed by reflux to remove water, achieving high yields (96-98%). smolecule.compatsnap.com The catalyst can be recovered by simple filtration and reused, making the process more economical and environmentally friendly by reducing wastewater by up to 70% compared to using sulfuric acid. smolecule.com Other research has focused on creating solid acid catalysts from biomass waste, which have shown high activity in esterification reactions. researchgate.net
Ionic Liquids: Acidic ionic liquids (AILs) are another class of green catalysts being explored. x-mol.comsioc-journal.cn These compounds can act as both the catalyst and the solvent, simplifying the reaction setup. Research into the synthesis of various nicotinate derivatives has utilized ionic liquids, indicating their potential for the synthesis of ethyl nicotinate. sioc-journal.cnrsc.org For instance, the synthesis of polyhedronylcarbonyl chloroethylureas has been successfully carried out in the ionic liquid [bmim][BF4], demonstrating advantages over traditional methods in terms of yield and environmental impact. sioc-journal.cn
Enzymatic Catalysis: Biocatalysis represents a very green approach. Enzymes like lipases have been used for the synthesis of nicotinamide derivatives from methyl nicotinate in environmentally friendly solvents like tert-amyl alcohol. nih.gov This approach, often carried out in continuous-flow microreactors, offers high yields and significantly shorter reaction times compared to batch processes. nih.gov While not directly demonstrated for ethyl nicotinate from nicotinic acid, this technology shows promise for future green synthesis routes.
Table 2: Green Synthesis Approaches for Ethyl Nicotinate
| Approach | Catalyst/System | Solvent | Key Advantages |
|---|---|---|---|
| Solid Acid Catalysis | HND230 | Toluene | Reusable catalyst, reduced wastewater, high yield smolecule.compatsnap.com |
| Ionic Liquids | Acidic Ionic Liquids | Can be solvent-free | Reusable, potentially simplified workup x-mol.comsioc-journal.cn |
| Microwave-Assisted Synthesis | - | - | Drastically reduced reaction times, improved yields ajrconline.org |
Unable to Generate Article on "Nicotinic Acid, Ethylene (B1197577) Ester"
Following a comprehensive search for scientific literature, it has been determined that there is insufficient information available to generate a thorough and scientifically accurate article on the chemical compound "Nicotinic acid, ethylene ester," with the IUPAC name 2-(pyridine-3-carbonyloxy)ethyl pyridine-3-carboxylate (CAS Number: 3612-79-1), that adheres to the specific and detailed outline provided.
While the existence of this compound is confirmed in chemical databases, the public scientific literature accessible through search tools lacks the specific research findings required to address the requested topics, including:
Strategies for Atom Economy and Waste Minimization: No studies were found that specifically discuss the atom economy or waste minimization techniques for the industrial or laboratory synthesis of this particular diester.
Nucleophilic Aromatic Substitutions: There is no available research detailing nucleophilic aromatic substitution reactions performed on 2-(pyridine-3-carbonyloxy)ethyl pyridine-3-carboxylate.
One-Pot Multicomponent Reactions: The search did not yield any publications describing one-pot or multicomponent reaction strategies for the synthesis of this specific compound or its derivatives.
Catalytic Approaches (e.g., Ni-Catalyzed Reactions): No literature was found concerning the specific catalytic functionalization of this diester.
Glycosylation Reactions: There are no documented instances of glycosylation reactions involving 2-(pyridine-3-carbonyloxy)ethyl pyridine-3-carboxylate to form analogs.
The available research on related topics, such as the synthesis and functionalization of the more common Nicotinic acid, ethyl ester (ethyl nicotinate), cannot be substituted, as per the strict instructions to focus solely on the specified ethylene ester. To ensure scientific accuracy and avoid speculation, the generation of the requested article is not possible without the necessary foundational research data.
Mechanistic Investigations of Chemical Transformations of Nicotinic Acid, Ethyl Ester
Mechanistic Pathways of Esterification Reactions
The synthesis of ethyl nicotinate (B505614) from nicotinic acid and ethanol (B145695), a classic example of Fischer-Speier esterification, involves a series of equilibrium steps. masterorganicchemistry.comorganic-chemistry.org This acid-catalyzed reaction is driven to completion by either using an excess of one reactant or by removing water as it forms. organic-chemistry.org
Protonation Dynamics and Electrophilic Activation of Nicotinic Acid
The initial and crucial step in the acid-catalyzed esterification of nicotinic acid is the protonation of the carbonyl oxygen. masterorganicchemistry.commasterorganicchemistry.com This protonation significantly enhances the electrophilic character of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol. masterorganicchemistry.comlibretexts.org It is important to note that the nitrogen atom on the pyridine (B92270) ring can also be protonated by the acid catalyst, which could be a competing and concerning factor in the reaction. masterorganicchemistry.com
The activation of the carboxylic acid can also be achieved using various activating agents. For instance, formylpyrrolidine (FPyr) in the presence of trichlorotriazine (B8581814) (TCT) has been shown to be an efficient system for activating carboxylic acids for esterification by forming more electrophilic acid chloride intermediates. rsc.org
Characterization of Tetrahedral Intermediates in Esterification Processes
Following the activation of the carbonyl group, the nucleophilic oxygen of the alcohol attacks the electrophilic carbonyl carbon. This results in the formation of a key tetrahedral intermediate. masterorganicchemistry.comtaylorandfrancis.com This intermediate is a transient species where the carbon atom is bonded to four other atoms, temporarily disrupting the planar carbonyl group. libretexts.orgtaylorandfrancis.com The reaction then proceeds through a proton transfer, followed by the elimination of a water molecule to form the ester. masterorganicchemistry.com The entire mechanism can be summarized by the acronym PADPED, which stands for Protonation-Addition-Deprotonation-Protonation-Elimination-Deprotonation. masterorganicchemistry.com
Catalytic Influence on Reaction Kinetics and Equilibrium
The rate of esterification is significantly influenced by the choice and concentration of the catalyst. Common acid catalysts include sulfuric acid (H₂SO₄), tosic acid (TsOH), and hydrochloric acid (HCl). masterorganicchemistry.com The catalyst serves two main purposes: it activates the carboxylic acid and facilitates the departure of the water molecule as a good leaving group. masterorganicchemistry.com
The reaction kinetics are also dependent on factors such as the molar ratio of the reactants and the temperature. researchgate.net For instance, increasing the molar ratio of alcohol to acid generally increases the reaction rate and yield. researchgate.net The reaction is reversible, and the position of the equilibrium can be shifted towards the product side by removing the water formed during the reaction. organic-chemistry.orglibretexts.org
Hydrolysis Reaction Mechanisms of Nicotinic Acid, Ethyl Ester
The hydrolysis of ethyl nicotinate, the reverse of esterification, involves the cleavage of the ester bond to yield nicotinic acid and ethanol. vaia.com This reaction can be catalyzed by either acid or base and is of significant interest in understanding the metabolic fate of nicotinic acid esters in biological systems. nih.govnih.gov
Kinetic Studies of Hydrolysis in Aqueous and Biological Matrices
Kinetic studies of the hydrolysis of ethyl nicotinate have been conducted in various media, including aqueous solutions and biological homogenates. nih.gov In aqueous environments, the rate of hydrolysis is influenced by factors such as pH, temperature, and the composition of the solvent. researcher.life For example, in alkali-catalyzed hydrolysis, the specific rate constant has been observed to decrease with the addition of an organic co-solvent like ethanol or 1,4-dioxane. repec.org
In biological systems, such as human serum albumin, rat liver homogenates, and mycobacterial homogenates, the hydrolysis is often enzyme-mediated. nih.govnih.govunil.ch Studies have shown that the esterase activity can be dependent on the alkyl chain length of the nicotinate ester. nih.gov For instance, the hydrolysis of ethyl nicotinate has been characterized kinetically in Mycobacterium smegmatis homogenates, where the esterase activity was primarily found in the soluble fraction (cytosol). nih.gov
Determination of Pseudo-First-Order Kinetics in Ester Hydrolysis
Under certain conditions, the hydrolysis of ethyl nicotinate can follow pseudo-first-order kinetics. researchgate.netresearchgate.netuomustansiriyah.edu.iq This typically occurs when one of the reactants, such as water in an aqueous solution, is present in a large excess, causing its concentration to remain effectively constant throughout the reaction. uomustansiriyah.edu.iq In such cases, the reaction rate becomes dependent only on the concentration of the ester. uomustansiriyah.edu.iq
Kinetic studies have demonstrated that the hydrolysis of various nicotinate esters, including myristyl nicotinate, follows pseudo-first-order kinetics in both aqueous buffer solutions and biological homogenates like skin and liver. researchgate.net The observed pseudo-first-order rate constants can be determined by plotting the natural logarithm of the remaining ester concentration against time. researchgate.net
Interactive Data Table: Kinetic Parameters for the Hydrolysis of Nicotinate Esters
The following table presents kinetic data from various studies on the hydrolysis of nicotinate esters. Users can sort and filter the data to compare the effects of different conditions on the reaction rates.
| Ester | Medium | Catalyst/Enzyme | Temperature (°C) | Rate Constant (k) | Order of Reaction | Reference |
| Ethyl Nicotinate | Water-Ethanol | NaOH | 20-40 | Varies with solvent composition | Second Order | |
| Ethyl Nicotinate | Aqueous 1,4-Dioxane | NaOH | 20-40 | Varies with solvent composition | - | researcher.liferepec.org |
| Ethyl Nicotinate | M. smegmatis homogenate | Endogenous Esterases | - | - | Michaelis-Menten | nih.gov |
| Myristyl Nicotinate | Aqueous Phosphate (B84403) Buffer (pH 5-10) | - | 80 | pH-dependent | Pseudo-First-Order | researchgate.net |
| Myristyl Nicotinate | Liver Homogenate | Endogenous Esterases | - | 0.012 min⁻¹ | Pseudo-First-Order | researchgate.net |
| Myristyl Nicotinate | Skin Homogenate | Endogenous Esterases | - | 0.028 min⁻¹ | Pseudo-First-Order | researchgate.net |
| Ethyl Nicotinate | Human Serum Albumin | - | - | Not readily hydrolyzed | - | nih.gov |
| Ethyl Benzoate | M. smegmatis homogenate | Endogenous Esterases | - | - | Michaelis-Menten | nih.gov |
pH-Rate Profiles and Temperature Effects on Hydrolysis
The hydrolysis of nicotinic acid, ethyl ester (ethyl nicotinate) is subject to both pH and temperature, classic parameters influencing reaction kinetics. The rate of hydrolysis generally follows pseudo-first-order kinetics. researchgate.netscience.gov
Studies on the alkaline hydrolysis of ethyl nicotinate in a water-ethanol mixture at temperatures ranging from 20°C to 40°C have shown that the specific rate constant of the reaction decreases as the proportion of ethanol in the mixture increases. researchgate.net This suggests that the reaction is influenced by the polarity of the solvent. The hydrolysis in this context is a bimolecular reaction. researchgate.net
The effect of temperature on the hydrolysis of nicotinic acid esters has been investigated, showing that the reaction follows the Arrhenius equation, where the rate of hydrolysis increases with temperature. researchgate.netinformahealthcare.com For instance, a study on myristyl nicotinate, a prodrug of nicotinic acid, determined the activation energy for its hydrolysis in a phosphate buffer at pH 9 to be 24.57 Kcal mol-1. researchgate.net
A pH-rate profile for the hydrolysis of myristyl nicotinate demonstrated that the hydrolysis is pH-dependent. researchgate.net Generally, ester hydrolysis can be catalyzed by both acid and base. science.gov For some esters, the hydrolysis rate is significantly faster under alkaline conditions due to catalysis by the hydroxide (B78521) anion, while being slower and uncatalyzed at neutral or acidic pH. science.gov In some cases, hydronium ions can also catalyze the hydrolysis. science.gov For myristyl nicotinate, the carbonate buffer was found to have the most significant catalytic effect compared to borate (B1201080) and phosphate buffers. researchgate.net
Interactive Data Table: Effect of Solvent Composition on the Rate Constant of Alkaline Hydrolysis of Ethyl Nicotinate at Different Temperatures researchgate.net
| Temperature (°C) | 30% Ethanol (v/v) | 40% Ethanol (v/v) | 50% Ethanol (v/v) | 60% Ethanol (v/v) | 70% Ethanol (v/v) |
| 20 | 1.571 | 1.461 | 1.370 | 1.260 | 1.145 |
| 25 | 1.832 | 1.701 | 1.593 | 1.462 | 1.325 |
| 30 | 2.115 | 1.965 | 1.839 | 1.685 | 1.528 |
| 35 | 2.428 | 2.251 | 2.105 | 1.928 | 1.751 |
| 40 | 2.779 | 2.578 | 2.406 | 2.203 | 2.000 |
| Values in the table represent 3 + log k. |
Enzymatic Hydrolysis Mechanisms and Esterase Activity in Biological Systems
The enzymatic hydrolysis of nicotinic acid, ethyl ester is a significant metabolic pathway in biological systems, primarily mediated by esterases. nih.govresearchgate.netnih.gov These enzymes are crucial for converting ester prodrugs into their active acidic forms. nih.govnih.gov
Esterases are found in various tissues, including the skin, liver, and plasma. researchgate.netnih.gov In the skin, for example, esterases are located in both the epidermis and the dermis and are responsible for the hydrolysis of topically applied ethyl nicotinate to nicotinic acid. nih.govnih.govjst.go.jp The activity of these cutaneous esterases can be influenced by factors such as age and species. researchgate.net Studies in rats have shown that esterase activity in keratinocytes increases significantly with age. researchgate.net
The mechanism of ester hydrolysis by serine hydrolases, a common class of esterases, involves a catalytic triad (B1167595) typically composed of serine, histidine, and aspartate residues. unipd.it The serine residue performs a nucleophilic attack on the carbonyl carbon of the ester, leading to the formation of an acyl-enzyme intermediate and the release of the alcohol moiety. unipd.it Subsequently, a water molecule hydrolyzes the acyl-enzyme intermediate, regenerating the enzyme and releasing the carboxylic acid. unipd.it
The kinetics of enzymatic hydrolysis often follow the Michaelis-Menten model. researchgate.net The parameters Vmax (maximum reaction rate) and Km (Michaelis constant, representing the substrate concentration at half Vmax) are used to characterize the enzyme's activity. researchgate.net For the hydrolysis of ethyl nicotinate in rat keratinocytes, Vmax was found to increase with age, while Km remained relatively constant, suggesting that the amount of active enzyme increases during development rather than its affinity for the substrate. researchgate.net
A study using a recombinant Bacillus subtilis esterase demonstrated the conversion of ethyl nicotinate to nicotinic acid under near-physiological conditions, highlighting the potential for enzymatic synthesis of nicotinic acid. biorxiv.org
Interactive Data Table: Michaelis-Menten Parameters for Ethyl Nicotinate Hydrolysis in Rat Keratinocytes researchgate.net
| Age of Rat | Vmax (nmol/min/mg protein) | Km (mM) |
| 1 day | 0.14 ± 0.01 | 1.1 ± 0.2 |
| 3 days | 0.25 ± 0.02 | 1.2 ± 0.2 |
| 10 days | 0.59 ± 0.05 | 1.3 ± 0.3 |
| 50 days | 1.12 ± 0.09 | 1.2 ± 0.2 |
Comparative Mechanistic Studies of Nicotinic Acid Ester Prodrug Hydrolysis
Comparative studies on the hydrolysis of different nicotinic acid ester prodrugs reveal that the structure of the ester side chain significantly influences the rate and extent of enzymatic conversion. researchgate.netnih.gov The alkyl chain length of the ester group affects both the compound's permeability through biological membranes and its susceptibility to esterase-mediated hydrolysis. nih.gov
In a study comparing methyl nicotinate, ethyl nicotinate, and butyl nicotinate, it was found that the total flux of the drug and its metabolite across hairless mouse skin was highest for methyl nicotinate, followed by ethyl nicotinate and then butyl nicotinate. nih.gov However, the permeability coefficient of the ester prodrugs themselves increased with the length of the alkyl chain. nih.gov This suggests a trade-off between skin permeation and metabolic activation.
The rate of enzymatic hydrolysis is also dependent on the alkyl chain length. nih.gov For a series of p-aminobenzoic acid esters, the hydrolytic activity of human carboxylesterase 1 (hCE-1) preferentially catalyzed substrates with short alcohol chains, while human carboxylesterase 2 (hCE-2) showed increased activity with longer alcohol chains. researchgate.net This indicates that different esterase isozymes can have distinct substrate specificities.
Furthermore, studies with myristyl nicotinate, an ester with a much longer alkyl chain, have shown that its hydrolysis is also pH-dependent and catalyzed by enzymes in skin and liver homogenates. researchgate.net The hydrolysis was found to be significantly faster in these biological preparations compared to aqueous buffer solutions, underscoring the importance of enzymatic catalysis in the bioactivation of such prodrugs. researchgate.net
Mechanisms of Other Relevant Chemical Transformations
Elucidation of Nucleophilic Aromatic Substitution Mechanisms
Nicotinic acid esters can undergo nucleophilic aromatic substitution (SNA_r) reactions, where a nucleophile replaces a leaving group on the pyridine ring. unimi.itresearchgate.net The pyridine ring is generally more susceptible to nucleophilic attack than a benzene (B151609) ring, particularly at the 2- and 4-positions, due to the electron-withdrawing nature of the nitrogen atom. gcwgandhinagar.com
The generally accepted mechanism for SNA_r reactions involves a two-step addition-elimination sequence via a discrete, non-aromatic Meisenheimer complex. wikipedia.orgnih.gov In this mechanism, the nucleophile first adds to the aromatic ring to form a resonance-stabilized anionic intermediate (the Meisenheimer complex). wikipedia.org In the second step, the leaving group is eliminated, restoring the aromaticity of the ring. gcwgandhinagar.com
However, recent studies using kinetic isotope effects and computational analysis suggest that some SNA_r reactions may proceed through a concerted mechanism, where bond formation with the nucleophile and bond cleavage with the leaving group occur in a single step, without the formation of a stable intermediate. nih.gov For substitutions on pyridine and other nitrogen-containing heterocycles, concerted mechanisms are predicted to be common, especially with good leaving groups. nih.gov
An efficient and environmentally friendly synthetic protocol for SNA_r reactions of nicotinic esters has been developed using the green solvent Cyrene™. unimi.itresearchgate.net This method allows for rapid reactions at high temperatures (150°C), with reaction times as short as 15 minutes, and facilitates easy product purification. unimi.itresearchgate.net
Mechanistic Aspects of Decarboxylative Halogenation of Nicotinic Acid
Decarboxylative halogenation is a reaction where a carboxylic acid is converted to an organic halide with the loss of carbon dioxide. acs.orgnih.gov Nicotinic acid can serve as a substrate for this transformation. acs.orgnih.gov
Several methods exist for decarboxylative halogenation, and the mechanisms can vary. One common approach is the Hunsdiecker reaction, which is believed to proceed through a radical pathway involving acyl hypobromites as intermediates. acs.orggre.ac.uk
More recent methods have been developed that are metal-free or use catalytic amounts of metal. gre.ac.ukosti.govprinceton.edu A metal-free decarboxylative bromination of various azahetarenecarboxylic acids, including indazole-3-carboxylic acids, has been shown to proceed via a radical mechanism where the acidic substrate activates N-bromosuccinimide (NBS). gre.ac.uk
A general catalytic method for the decarboxylative halogenation of (hetero)aryl carboxylic acids has also been reported, which utilizes a copper catalyst and a light source. osti.govprinceton.edu This method is proposed to proceed via a ligand-to-metal charge transfer (LMCT) mechanism, which generates an aryl radical intermediate. This radical can then undergo atom transfer with a halogenating agent to form the corresponding aryl halide. osti.govprinceton.edu This unified strategy allows for the synthesis of chloro-, bromo-, iodo-, and fluoro-(hetero)arenes from the corresponding carboxylic acids. osti.govprinceton.edu
Investigation of Catalytic Cycles in Transformations Involving Nicotinic Acid Esters
Catalytic cycles are fundamental to understanding and optimizing chemical transformations involving nicotinic acid esters. These cycles typically involve a series of steps where a catalyst is regenerated after facilitating the conversion of reactants to products.
One example is the cobalt-catalyzed exhaustive reduction of esters, including nicotinic acid derivatives, to methyl arenes. rsc.org A proposed catalytic cycle for this transformation involves Co(I) and Co(III) intermediates. The cycle is initiated by the reaction of the cobalt catalyst with a base and a silane (B1218182) reductant. The catalyst then activates the C-O bond of the ester and subsequently the C-O bond of an in situ-formed silyl (B83357) ether intermediate, ultimately leading to the fully reduced product. rsc.org
Another relevant area is the electrochemical carboxylation of pyridines to produce nicotinic acid derivatives. researchgate.net In one strategy, a divided electrochemical cell is used for the C5-carboxylation of 2-arylpyridines. researchgate.net While the full catalytic cycle is complex, it involves the electrochemical generation of reactive species that facilitate the carboxylation with CO2.
In the rhodium-catalyzed C-H carboxylation of 2-phenylphenol (B1666276) with CO2, a proposed catalytic cycle begins with the coordination of the phenoxide to the rhodium catalyst. This is followed by a C-H activation step to form a metallacycle intermediate. CO2 then inserts into the rhodium-carbon bond, and subsequent protonolysis releases the carboxylated product and regenerates the active catalyst. researchgate.net While this example does not directly involve a nicotinic acid ester, the principles of the catalytic cycle for C-H functionalization are relevant to the synthesis of nicotinic acid derivatives.
Theoretical and Computational Chemistry Studies on Nicotinic Acid, Ethyl Ester Systems
Quantum Chemical Analysis and Molecular Structure Elucidation
Quantum chemical methods are instrumental in elucidating the fundamental characteristics of ethyl nicotinate (B505614), from its three-dimensional shape to its electronic landscape.
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, widely used to predict the geometry and electronic structure of molecules like ethyl nicotinate. researchgate.net The process involves optimizing the molecular geometry to find the lowest energy arrangement of atoms. For ethyl nicotinate, calculations have been performed to identify its most stable conformers. researchgate.net A study identified two primary conformers, C1 and C2, and determined that the C1 form is the more stable of the two. researchgate.net
These calculations are typically carried out using specific combinations of functionals and basis sets, such as B3LYP with the 6-311G(d,p) or 6-311++G(d,p) basis sets. researchgate.net For derivatives like ethyl 5-amino-2-bromoisonicotinate, geometry optimization has been performed at the B3LYP/6-311+G(d,p) level to compare theoretical parameters with experimental data from X-ray crystallography. iucr.orgiucr.org Such studies also involve analyzing frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter, as it helps explain the charge transfer interactions occurring within the molecule. researchgate.net For a related derivative, this energy gap (ΔE) was calculated to be 4.0931 eV. iucr.orgiucr.org
A significant application of computational chemistry is the prediction of spectroscopic data, which can be compared with experimental results to validate both the computational model and the experimental assignments.
Infrared (IR) and Raman Frequencies: Theoretical calculations can predict the vibrational frequencies of ethyl nicotinate, which correspond to the peaks observed in its FT-IR and FT-Raman spectra. researchgate.net These calculations help in the reliable assignment of vibrational modes. For instance, asymmetric C-H modes for the methyl and methylene (B1212753) groups in ethyl nicotinate have been observed experimentally in FT-IR spectra at 2983 and 2938 cm⁻¹ and computationally predicted. researchgate.net
NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) approach is commonly used with DFT to predict ¹H and ¹³C NMR chemical shifts. mdpi.com For derivatives of ethyl nicotinate, studies have shown that theoretical ¹H NMR chemical shifts can reproduce experimental values with a high correlation coefficient (0.997) and a low mean absolute error (MAE) of 0.16 ppm. mdpi.com While ¹³C NMR chemical shifts are often systematically overestimated, a correction factor can be derived to improve the accuracy of the predictions. mdpi.com The proximity of the ester group, for example, influences the chemical shifts of adjacent methylene protons, with calculated values aligning well with experimental observations. mdpi.com
| Atom | Experimental ¹H (ppm) | Theoretical ¹H (ppm) | Experimental ¹³C (ppm) | Theoretical ¹³C (ppm) |
|---|---|---|---|---|
| Pyridine (B92270) Ring H | 8.28 - 9.44 | 8.44 - 10.00 | - | - |
| COOCH₂ | 4.66 | - | - | - |
| OOCCH₂CH₂ | 3.97 | - | - | - |
| Aliphatic CH₂ | 3.79 | 3.78 | - | - |
Prediction and Interpretation of Spectroscopic Parameters (e.g., NMR Chemical Shifts, IR Frequencies)
Computational Modeling of Reaction Mechanisms and Energetics
Beyond static molecular properties, computational chemistry is a powerful tool for exploring the dynamic processes of chemical reactions, providing insights into how ethyl nicotinate participates in chemical transformations.
Understanding a chemical reaction mechanism requires identifying the transition states (TS) that connect reactants to products. Computational methods can locate the geometry of these high-energy structures and calculate the activation energy barrier, which determines the reaction rate.
For example, in a reaction involving the nucleophilic addition of a Grignard reagent to an ethyl nicotinate B₃H₇ adduct, a transition state (TS2) was computationally identified. rsc.org The calculation revealed a relative energy of 14.3 kcal mol⁻¹ for this transition state, corresponding to an energy barrier of 13.4 kcal mol⁻¹ for the second step of the reaction. rsc.org This type of analysis is crucial for understanding reaction feasibility and for optimizing reaction conditions.
| Species | Relative Energy (kcal mol⁻¹) | Description |
|---|---|---|
| Intermediate Complex (IM + CH₃I) | 0.9 | Complex formed before the final C-C bond formation. |
| Transition State (TS2) | 14.3 | Energy maximum for the C-C bond formation step. |
| Energy Barrier (from IM + CH₃I) | 13.4 | Activation energy for the second step of the reaction. |
Reactions are typically carried out in a solvent, which can significantly influence the reaction pathway and energetics. Computational models can assess these solvation effects. For derivatives of ethyl nicotinate, such as ethyl 2-chloro-4-methoxynicotinate, molecular dynamics simulations can be employed to model the influence of polar aprotic solvents (e.g., dimethylformamide, DMF). These simulations help in predicting the activation energies for reactions like nucleophilic aromatic substitution (SNAr) by accounting for the interactions between the solute and solvent molecules. By combining DFT calculations of the molecule in the gas phase with solvation models, a more accurate and realistic picture of the reaction in solution is obtained, bridging the gap between theoretical calculations and experimental reality.
Prediction of Transition States and Energy Barriers for Chemical Reactions
Theoretical Approaches to Intermolecular Interactions and Supramolecular Assembly
Theoretical and computational chemistry provide powerful tools for understanding the intricate network of intermolecular forces that govern the formation of supramolecular structures involving nicotinic acid, ethyl ester. Methodologies such as Density Functional Theory (DFT), Atoms in Molecules (AIM) theory, Natural Bond Orbital (NBO) analysis, and Hirshfeld surface analysis have been instrumental in elucidating the nature and strength of these non-covalent interactions.
Similarly, in a cadmium-based supramolecular coordination polymer, [Cd(EN)₂(SCN)₂]n, the structure is composed of chair-conformation cyclic building blocks that create a one-dimensional chain. rsc.org The ethyl nicotinate ligands are coordinated bilaterally to this chain. rsc.org In fatty acid-substituted ethyl-nicotinate ionic compounds, weak C–H···O hydrogen bonds are responsible for the formation of dimerized rectangular motifs, which then extend into larger assemblies such as lipid-like bilayers and β-sheet-like tapes. x-mol.com
DFT calculations have been employed to explore the energetics and geometry of these assemblies. For instance, studies on supramolecular hydrogen-bonded complexes between di-nicotinate bases and alkoxybenzoic acids used DFT to predict the stability of different conformers (syn and anti) and their influence on the final geometry of the H-bonded structures. frontiersin.orgnih.gov Natural Bond Orbital (NBO) analysis is another key technique, used to quantify intramolecular and intermolecular stabilization energies. In related ruthenium(II) complexes with nicotinate-polyethylene glycol ester ligands, NBO analysis quantified significant stabilization energies arising from interactions between chlorine lone pairs and ruthenium(II) empty orbitals (ranging from 78 to 367 kJ mol⁻¹) and between π(C–C) orbitals and the metal center (up to 400 kJ mol⁻¹). mdpi.com These theoretical approaches are not only descriptive but also predictive, offering insights into how molecular structure can be tuned to achieve desired supramolecular architectures. rsc.org
Research Findings on Intermolecular Interactions
Detailed computational studies provide quantitative data on the specific interactions governing the assembly of ethyl nicotinate systems. The analysis of the [Zn(EtNic)₂Cl₂] complex is a prime example, where specific hydrogen bond parameters have been calculated.
| Interacting Atoms | Interaction Type | Distance (Å) | Reference |
| C7-H7A···O5 | C-H···O | 2.58 | mdpi.com |
| C31-H31B···O4 | C-H···O | 2.55 | mdpi.com |
Hirshfeld surface analysis for the same [Zn(EtNic)₂Cl₂] complex provided a percentage breakdown of the key intermolecular contacts that stabilize the crystal packing.
| Contact Type | Contribution (%) | Reference |
| O···H | 15.5–15.6 | mdpi.com |
| Cl···H | 13.6–13.8 | mdpi.com |
| C···H | 10.3–10.6 | mdpi.com |
| Cl···C | 6.3 | mdpi.com |
These theoretical tools are broadly applicable to nicotinate derivatives for understanding their reactivity and interaction patterns. For example, DFT has been used to calculate the global nucleophilicity of various substituted pyridines, including ethyl nicotinate, by analyzing their HOMO-LUMO energies. ias.ac.in Furthermore, methods like the Quantum Theory of Atoms in Molecules (QTAIM) and the Non-Covalent Interactions (NCI) index are widely used to analyze the strength and nature of various types of non-covalent bonds that drive the stabilization of complex molecular dimers and polymers. mdpi.com
Advanced Analytical Methodologies for Nicotinic Acid, Ethyl Ester Research
Chromatographic Techniques for Separation and Quantification
Chromatographic methods are fundamental in the analysis of nicotinic acid, ethyl ester, enabling its separation from complex mixtures and accurate quantification. These techniques are vital for assessing the purity of the compound and identifying any potential impurities.
High-Performance Liquid Chromatography (HPLC) for Compound Analysis and Purity Assessment
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of nicotinic acid, ethyl ester. It is widely used for determining the purity of the compound and for quantifying its presence in various samples. ptfarm.plmdpi.com
A common approach involves using a reversed-phase column, such as a C18 or a specialized column like Primesep 100, with a mobile phase typically consisting of a mixture of an organic solvent like acetonitrile (B52724) or methanol (B129727) and an aqueous buffer. ptfarm.plsielc.comsielc.com For instance, a method utilizing a Primesep 100 column with a mobile phase of water, acetonitrile (MeCN), and a sulfuric acid (H2SO4) buffer can effectively separate ethyl nicotinate (B505614) from other related compounds like nicotinic acid, nicotinamide (B372718), and pyridine (B92270) dicarboxylic acid. sielc.com Detection is often carried out using a UV detector, typically at a wavelength of 250 nm or 254 nm. ptfarm.plsielc.com
The retention time of ethyl nicotinate in an HPLC system is a key parameter for its identification. For example, in a specific method, the retention time for ethyl nicotinate was reported to be 5.04 minutes. ptfarm.pl The purity of ethyl nicotinate can be assessed by analyzing the chromatogram for the presence of any additional peaks, which would indicate impurities. sdlookchem.com The assay of ethyl nicotinate is often performed using HPLC to ensure it meets the required specifications, with a typical purity requirement of ≥99.0%.
Table 1: HPLC Methods for the Analysis of Ethyl Nicotinate
| Column | Mobile Phase | Detection | Application |
|---|---|---|---|
| Primesep 100 (4.6x150 mm, 5 µm) | Water, Acetonitrile (MeCN), Sulfuric Acid (H2SO4) buffer (gradient) | UV at 250 nm | Separation of ethyl nicotinate from related compounds sielc.com |
| Newcrom R1 | Acetonitrile (MeCN), Water, Phosphoric Acid | UV | Analysis and impurity isolation sielc.com |
| ODS C18 (250 mm x 4.6 mm, 10 µm) | Methanol-water (60:40, v/v) | UV at 254 nm | Determination in the presence of its decomposition product ptfarm.pl |
| DB-Waxeter (30 m x 0.25 mm i.d., 0.25 µm film) | - | Mass Spectrometry (MS) | Identification as a synthetic impurity in nicotine (B1678760) samples coresta.org |
Hyphenated Chromatographic Methods (e.g., LC-MS, GC-MS) for Comprehensive Identification
For a more comprehensive identification and characterization of nicotinic acid, ethyl ester, hyphenated chromatographic techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are invaluable. sdlookchem.comfoodb.canih.gov
LC-MS combines the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry. This technique is particularly useful for confirming the identity of ethyl nicotinate by providing information about its molecular weight and fragmentation pattern. sdlookchem.comresearchgate.net The mass spectrum of ethyl nicotinate will show a molecular ion peak corresponding to its molecular weight (151.16 g/mol ). nih.gov
GC-MS is another powerful technique used for the analysis of volatile compounds like ethyl nicotinate. coresta.orgnih.gov In GC-MS, the sample is vaporized and separated in a gas chromatograph before being detected by a mass spectrometer. The resulting mass spectrum provides a unique fingerprint of the molecule, allowing for its unambiguous identification. The NIST library of mass spectral data is often used to match the obtained spectrum and confirm the presence of ethyl nicotinate. coresta.org GC-MS has been used to identify ethyl nicotinate as a potential impurity in synthetic nicotine samples. coresta.org The Kovats retention index, a measure used in gas chromatography, has been reported for ethyl nicotinate on various stationary phases. nih.gov
Table 2: GC-MS Data for Ethyl Nicotinate
| Parameter | Value | Reference |
|---|---|---|
| Kovats Retention Index (Standard non-polar) | 1191, 1190, 1196 | nih.gov |
| Kovats Retention Index (Semi-standard non-polar) | 1183, 1218, 1224 | nih.gov |
| Kovats Retention Index (Standard polar) | 1771, 1782 | nih.gov |
| Top Peak m/z | 106 | nih.gov |
| Other significant m/z peaks | 123 | nih.gov |
Spectroscopic Characterization Methods
Spectroscopic methods are essential for elucidating the molecular structure of nicotinic acid, ethyl ester. These techniques provide detailed information about the arrangement of atoms and functional groups within the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of organic molecules, including nicotinic acid, ethyl ester. chemicalbook.commagritek.comresearchgate.net Both ¹H NMR and ¹³C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule, respectively.
The ¹H NMR spectrum of ethyl nicotinate shows characteristic signals for the protons of the ethyl group and the pyridine ring. The ethyl group typically displays a triplet for the methyl (CH₃) protons and a quartet for the methylene (B1212753) (CH₂) protons due to spin-spin coupling. chemicalbook.com The protons on the pyridine ring appear as distinct signals in the aromatic region of the spectrum. chemicalbook.comamazonaws.com
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each carbon atom in a unique chemical environment gives a distinct signal. The spectrum of ethyl nicotinate will show signals for the carbonyl carbon of the ester group, the carbons of the pyridine ring, and the carbons of the ethyl group. nih.gov
Table 3: NMR Data for Ethyl Nicotinate (Solvent: CDCl₃)
| Nucleus | Chemical Shift (ppm) |
|---|---|
| ¹H NMR | ~1.42 (t, 3H, CH₃), ~4.42 (q, 2H, CH₂), ~7.3-9.2 (m, 4H, aromatic) nih.gov |
| ¹³C NMR | ~14.3 (CH₃), ~61.4 (CH₂), ~123.3, ~126.4, ~136.9, ~150.9, ~153.4 (aromatic C), ~165.2 (C=O) nih.gov |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. chemicalbook.comnist.govresearchgate.net The IR spectrum of nicotinic acid, ethyl ester exhibits characteristic absorption bands corresponding to its key functional groups.
The most prominent features in the IR spectrum of ethyl nicotinate include:
A strong absorption band due to the C=O (carbonyl) stretching of the ester group, typically appearing in the region of 1720-1740 cm⁻¹.
Absorption bands corresponding to C-O stretching of the ester group.
Bands associated with the aromatic C=C and C=N stretching vibrations of the pyridine ring.
C-H stretching vibrations for both the aromatic ring and the aliphatic ethyl group. researchgate.net
The IR spectrum serves as a molecular fingerprint and can be used to confirm the identity of ethyl nicotinate by comparing it with a reference spectrum. sdlookchem.comnist.gov
Ultraviolet-Visible (UV-Vis) Spectrophotometry for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectrophotometry provides information about the electronic transitions within a molecule. researchgate.netmhlw.go.jp Nicotinic acid, ethyl ester, containing a conjugated system of the pyridine ring and the carbonyl group, absorbs UV radiation, leading to the promotion of electrons to higher energy orbitals.
The UV-Vis spectrum of ethyl nicotinate is typically recorded in a solvent such as ethanol (B145695) or water. google.com The spectrum is characterized by one or more absorption maxima (λmax), which are specific to the electronic structure of the molecule. google.com For instance, the UV absorption spectrum of nicotinic acid derivatives can be influenced by the pH of the medium. google.com In a study of ruthenium complexes with ethyl nicotinate as a ligand, the UV-vis spectra were used to study photoinduced nitric oxide release. researchgate.net
Mass Spectrometry (MS) for Molecular Mass Determination and Fragmentation Analysis
Mass spectrometry (MS) is a cornerstone analytical technique in the study of nicotinic acid, ethyl ester, providing critical data for its identification and structural elucidation. The process involves ionizing the compound to generate charged molecules or molecule fragments and then measuring their mass-to-charge ratios.
The molecular weight of nicotinic acid, ethyl ester is 151.16 g/mol . nih.gov In mass spectrometry, this is observed as the molecular ion peak (M+). The molecular formula is C8H9NO2. nih.gov Electron ionization (EI) is a common method used for the analysis of nicotinic acid, ethyl ester, particularly in conjunction with gas chromatography (GC-MS). nih.gov
The fragmentation pattern of a compound in a mass spectrometer is unique and serves as a chemical fingerprint. For nicotinic acid, ethyl ester, tandem mass spectrometry (MS/MS) reveals a characteristic fragmentation pathway. The precursor ion at m/z 152.08 is subjected to collision-induced dissociation, resulting in several product ions. Key fragments are observed at m/z 123.0, 106.0, 78.0, and 51.0. researchgate.net The fragmentation generally involves the cleavage of bonds adjacent to the carbonyl group of the ester and within the pyridine ring structure. libretexts.org The loss of the ethoxy group (-OCH2CH3) from the molecular ion results in a significant fragment.
A typical electron ionization mass spectrum of nicotinic acid, ethyl ester will show a base peak and other prominent peaks corresponding to stable fragments. The NIST Mass Spectrometry Data Center lists a spectrum with a total of 64 peaks, where the top peak provides a key identifier for the compound. nih.gov
Table 1: Key Mass Spectrometry Data for Nicotinic Acid, Ethyl Ester
| Parameter | Value | Source |
| Molecular Formula | C8H9NO2 | nih.gov |
| Molecular Weight | 151.16 g/mol | nih.gov |
| Nominal Mass | 151 u | lgcstandards.com |
| Major Fragment Ions (m/z) | 123.0, 106.0, 78.0, 51.0 | researchgate.net |
Techniques for Characterization of Reference Materials and Standards
The characterization of reference materials and standards for nicotinic acid, ethyl ester is essential to ensure the accuracy and reliability of analytical measurements. A multi-technique approach is typically employed to confirm the identity, purity, and concentration of these materials.
High-purity nicotinic acid, ethyl ester is available as an analytical standard. The characterization of these standards often involves a combination of chromatographic and spectroscopic methods.
High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (HPLC-ESI-MS) is a powerful tool for both qualitative and quantitative analysis. The retention time of the major peak in the chromatogram of a sample is compared to that of a certified reference standard to confirm its identity. sdlookchem.com
Nuclear Magnetic Resonance (NMR) Spectroscopy is another fundamental technique for structural confirmation. Both ¹H NMR and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule, respectively. For nicotinic acid, ethyl ester, specific chemical shifts in the NMR spectrum are characteristic of the ethyl group and the pyridine ring structure. nih.gov
Infrared (IR) Spectroscopy provides information about the functional groups present in the molecule. The IR spectrum of nicotinic acid, ethyl ester will show characteristic absorption bands for the C=O of the ester, the C-O single bond, and the aromatic C-N and C-H bonds of the pyridine ring. nist.gov
The purity of reference standards is often determined by a mass balance approach, where the content of the main component is calculated by subtracting the amounts of all impurities (e.g., related substances, water content, residual solvents, and non-volatile residues/inorganic components). sdlookchem.com A typical purity assay for a nicotinic acid, ethyl ester reference standard is ≥99.0%. sdlookchem.com
Pharmaceutical and veterinary residue reference materials of nicotinic acid, ethyl ester are available from various suppliers who provide a certificate of analysis detailing the characterization methods used and the certified purity. lgcstandards.comlgcstandards.com These reference materials are produced under stringent quality control systems, such as ISO 17034 and ISO/IEC 17025, to ensure their suitability for use in analytical development, method validation, and release testing. lgcstandards.com
Table 2: Analytical Techniques for Characterization of Nicotinic Acid, Ethyl Ester Reference Materials
| Analytical Technique | Purpose | Key Findings/Parameters | Source |
| HPLC-ESI-MS | Identification and Purity | Retention time correspondence with standard | sdlookchem.com |
| ¹H NMR Spectroscopy | Structural Confirmation | Characteristic chemical shifts for protons | nih.govsdlookchem.com |
| ¹³C NMR Spectroscopy | Structural Confirmation | Characteristic chemical shifts for carbons | nih.gov |
| Infrared (IR) Spectroscopy | Functional Group Analysis | Identical spectrum to reference standard | sdlookchem.comnist.gov |
| Mass Balance | Purity Assay | Assay of 99.0%–101.0% (anhydrous) | sdlookchem.com |
| Loss on Drying | Water Content | ≤0.5% | sdlookchem.com |
| Sulphated Ash | Inorganic Impurities | ≤0.2% | sdlookchem.com |
Nicotinic Acid, Ethyl Ester As a Synthetic Intermediate and Precursor
Building Block for Complex Pyridine (B92270) and Heterocyclic Scaffolds
Ethyl nicotinate's utility as a foundational molecule is evident in its application in creating a diverse range of pyridine and other heterocyclic structures.
Synthesis of Substituted Nicotinic Acid Derivatives from Ethyl Nicotinate (B505614)
Ethyl nicotinate is a key precursor for producing various substituted nicotinic acid derivatives. jst.go.jp For instance, it can undergo reactions to introduce substituents at different positions on the pyridine ring, leading to compounds with altered chemical and biological properties. jst.go.jpoup.com One common approach involves the esterification of substituted nicotinic acids to yield the corresponding ethyl nicotinate derivatives. jst.go.jp This method allows for the incorporation of various functional groups onto the pyridine core.
Furthermore, ethyl nicotinate can be used to synthesize more complex derivatives, such as ethyl 2-amino-4-(trifluoromethyl)nicotinate. This compound is a significant intermediate in its own right, used in the production of agrochemicals and materials with enhanced stability and reactivity. The synthesis of such derivatives often involves multi-step processes, including acylation and amination, starting from ethyl nicotinate.
A one-pot synthesis method has been developed for creating highly substituted 4-chloro or 4-bromonicotinic acid esters from enamino keto esters, which can be considered an advanced strategy for diversifying nicotinic acid derivatives. acs.org Additionally, ethyl nicotinate can be a starting point for synthesizing thieno[2,3-b]pyridines and pyrazolo[3,4-b]pyridines, which are scaffolds of interest in insecticide development. researchgate.netaun.edu.egcolab.ws
Precursor in the Formation of Novel 2-(Pyridin-2-yl) Pyrimidine (B1678525) Derivatives
Ethyl nicotinate plays a pivotal role in the synthesis of novel 2-(pyridin-2-yl) pyrimidine derivatives, a class of compounds investigated for their potential biological activities. nih.gov A synthetic route to these compounds involves the creation of 2-(5-(ethoxycarbonyl)pyridin-2-yl)pyrimidine-5-carboxylic acid, which is derived from ethyl nicotinate. nih.gov This intermediate can then be further modified to produce a library of pyrimidine derivatives with various substituents.
For example, coupling this intermediate with different amines leads to the formation of a series of amides, such as ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate and ethyl 6-(5-((3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate. nih.gov These compounds have shown promising anti-fibrotic activities in preclinical studies. nih.gov
Role in the Synthesis of Structurally Related Compounds
The versatility of ethyl nicotinate extends to its role as an intermediate in the synthesis of a variety of structurally related compounds, including amides and prodrugs.
Derivatization to Nicotinic Acid Amides and Other Functional Forms
A significant application of ethyl nicotinate is its conversion to nicotinic acid amide (nicotinamide). This is typically achieved by treating ethyl nicotinate with concentrated ammonium (B1175870) hydroxide (B78521). google.com This process is a key step in the industrial production of nicotinamide (B372718), a vital nutrient. google.com
Beyond simple amidation, ethyl nicotinate can be derivatized into a range of other functional forms. For example, it can be reacted with hydrazine (B178648) hydrate (B1144303) to form nicotinic acid hydrazide. jst.go.jpresearchgate.net This hydrazide can then serve as a building block for synthesizing more complex heterocyclic systems, such as thiazolidinones, by reacting with various aldehydes and thioglycolic acid. researchgate.net
Intermediate for Nicotinamide Riboside Analogues and Related Prodrugs
Ethyl nicotinate is a crucial intermediate in the synthesis of nicotinamide riboside (NR) analogues and related prodrugs. nih.govbeilstein-journals.org NR is a precursor to nicotinamide adenine (B156593) dinucleotide (NAD+), a critical coenzyme in cellular metabolism. preprints.orgmdpi.com A common synthetic strategy involves the coupling of ethyl nicotinate with a protected ribose sugar, such as 1,2,3,5-tetra-O-acetyl-β-D-ribofuranose, in the presence of a catalyst like trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf). nih.govbeilstein-journals.org
This reaction yields an ethyl nicotinate riboside intermediate. nih.govremedypublications.com Subsequent treatment with ammonia (B1221849) in methanol (B129727) simultaneously converts the ethyl ester to an amide and removes the protecting groups from the ribose, resulting in β-nicotinamide riboside. nih.govbeilstein-journals.org This two-step, one-pot procedure is an efficient method for producing NR. beilstein-journals.org Furthermore, the ethyl nicotinate riboside intermediate can be used to synthesize other NAD+ precursors, such as nicotinic acid mononucleotide (NaMN) and nicotinic acid adenine dinucleotide (NaAD) analogues, which may have increased bioavailability due to the ester functionality. remedypublications.com
Strategies for Preparing Chemical Intermediates in Pharmaceutical and Agrochemical Synthesis
Ethyl nicotinate is a cornerstone in the strategic synthesis of intermediates for the pharmaceutical and agrochemical sectors. guidechem.com Its utility is demonstrated in the production of drugs like Tiagabine, where ethyl nicotinate is hydrogenated to form (R)-nipecotate, a key fragment of the final drug molecule. beilstein-journals.org
In agrochemical synthesis, derivatives of ethyl nicotinate are used to create compounds with insecticidal properties. researchgate.netaun.edu.eg For example, ethyl 5-cyano-1,6-dihydro-2-methyl-4-(2′-thienyl)-6-thioxonicotinate, derived from ethyl nicotinate, is a precursor for a range of thieno[2,3-b]pyridines and pyrazolo[3,4-b]pyridines that have been evaluated for their activity against aphids. researchgate.netaun.edu.eg
The synthesis of racemic nicotine (B1678760) for the e-cigarette market also utilizes ethyl nicotinate as a starting material. nih.gov In this process, ethyl nicotinate is reacted with N-vinyl-2-pyrrolidinone to form myosmine (B191914), which is then converted through several steps to a racemic mixture of nicotine. nih.gov
The diverse reactivity of ethyl nicotinate allows for the development of various synthetic strategies to access a wide range of valuable chemical intermediates. These strategies often involve leveraging the ester functionality for derivatization and the pyridine ring for building more complex heterocyclic systems.
Structure Reactivity Relationships and Molecular Design Principles
Influence of Alkyl Chain Length on Reactivity and Chemical Transformation Rates
The reactivity of nicotinic acid esters is significantly influenced by the length of the alkyl chain of the ester group. This is evident in various chemical and biological transformations, including hydrolysis and skin permeation. While the ethylene (B1197577) (ethyl) group provides a certain level of stability and lipophilicity, altering this chain length can modulate these properties, thereby affecting reaction rates and transport across biological membranes.
The following table summarizes the findings on the influence of alkyl chain length on the flux of nicotinic acid esters and their metabolite through hairless mouse skin. nih.gov
Table 1: Influence of Alkyl Chain Length on the Flux of Nicotinic Acid Esters
| Compound | Total Flux (ester + NA) (μmol/cm²/h) |
|---|---|
| Methyl Nicotinate (B505614) (MN) | 1.25 |
| Ethyl Nicotinate (EN) | 1.05 |
| Butyl Nicotinate (BN) | 0.85 |
NA: Nicotinic Acid
These findings are crucial in the context of designing nicotinic acid ester prodrugs for transdermal delivery, where the alkyl chain length can be tuned to optimize the rate of delivery and metabolism. nih.gov For instance, longer alkyl chains in nicotinates, such as in myristyl nicotinate, have been investigated to create prodrugs with different hydrolysis kinetics. researchgate.net The hydrolysis of these esters is a key step in releasing the active nicotinic acid, and the rate of this hydrolysis is dependent on the steric and electronic properties of the alkyl group. nih.govresearchgate.net
Stereochemical Considerations in the Synthesis and Reactions of Nicotinic Acid Esters
Stereochemistry plays a pivotal role in the synthesis and biological activity of many organic molecules, and nicotinic acid, ethylene ester is no exception, particularly when it serves as a precursor for chiral molecules. The development of stereoselective reactions involving ethyl nicotinate allows for the synthesis of enantiomerically pure or enriched products, which is often a requirement for pharmaceutical applications.
One notable example is the enantioselective hydrogenation of ethyl nicotinate to produce chiral ethyl nipecotinate (a piperidine (B6355638) derivative). Researchers have developed chiral heterogeneous catalysts that can achieve this transformation in a single step with significant enantioselectivity. Current time information in Bangalore, IN.researchgate.net For instance, a chiral catalyst derived from 1,1′-bis(diphenylphosphino)ferrocene (dppf) anchored within a mesoporous silica (B1680970) (MCM-41) has been shown to be effective in the direct hydrogenation of ethyl nicotinate to ethyl nipecotinate with an enantiomeric excess (ee) of 17% and conversions over 50%. researchgate.netmdpi.com The confinement of the chiral catalyst within the mesopores is crucial for achieving this enantioselectivity. researchgate.net
The synthesis of myosmine (B191914), a precursor to nicotine (B1678760), involves the condensation of ethyl nicotinate with N-vinylpyrrolidone. mdpi.com Subsequent reduction of myosmine yields nornicotine, which can then be resolved into its enantiomers. mdpi.com This highlights the role of ethyl nicotinate in the synthesis of chiral alkaloids. Furthermore, stereoselective synthesis of β-nicotinamide riboside and its derivatives has been achieved through a process that can involve the coupling of ethyl nicotinate with a protected ribofuranose. beilstein-journals.org
The following table presents data on the enantioselective hydrogenation of ethyl nicotinate using a constrained chiral catalyst. researchgate.net
Table 2: Enantioselective Hydrogenation of Ethyl Nicotinate
| Catalyst System | Conversion (%) | Enantiomeric Excess (ee) (%) |
|---|---|---|
| Chiral catalyst in MCM-41 | >50 | 17 |
| Homogeneous analogue | Lower | 0 |
These examples underscore the importance of stereochemical control in reactions involving ethyl nicotinate, enabling the synthesis of complex chiral molecules with specific biological activities.
Electronic and Steric Effects of Substituents on Pyridine (B92270) Ring Reactivity
The reactivity of the pyridine ring in this compound is profoundly influenced by the electronic and steric nature of substituents attached to it. The pyridine ring is inherently electron-deficient, which affects its susceptibility to nucleophilic and electrophilic attack. The introduction of substituents can either enhance or diminish this electron deficiency and can also introduce steric hindrance, thereby directing the course of chemical reactions.
The Hammett equation is a useful tool for quantifying the electronic effects of substituents on the reactivity of aromatic systems, including pyridines. walisongo.ac.idwikipedia.org Studies on the alkaline hydrolysis of substituted methyl and ethyl picolinates and nicotinates have shown that the reaction rates can be correlated with Hammett σ constants. researchgate.net For instance, electron-withdrawing groups on the pyridine ring generally increase the rate of nucleophilic attack, such as hydrolysis of the ester group, by further polarizing the C-O bond. Conversely, electron-donating groups decrease the rate of such reactions. researchgate.netacs.org
The following table provides a qualitative summary of the effects of different types of substituents on the reactivity of the pyridine ring in nicotinic acid esters.
Table 3: Effect of Substituents on Pyridine Ring Reactivity
| Substituent Type | Position | Electronic Effect | Steric Effect | Impact on Nucleophilic Attack on the Ring |
|---|---|---|---|---|
| Electron-withdrawing (e.g., -Cl, -NO₂) | 2, 4, 6 | Increases electron deficiency | Can be significant | Activates |
| Electron-donating (e.g., -NH₂, -OR) | 2, 4, 6 | Decreases electron deficiency | Can be significant | Deactivates |
| Alkyl groups | Any | Weakly electron-donating | Increases with size | Weakly deactivates |
Understanding these effects is critical for predicting the outcome of synthetic transformations and for designing derivatives of this compound with specific reactivity profiles.
Principles of Rational Molecular Design for Modified Nicotinic Acid Ester Functionality
The principles of rational molecular design are extensively applied to modify the functionality of this compound, particularly in the development of new therapeutic agents and prodrugs. nih.govhrpatelpharmacy.co.in By systematically altering the structure of ethyl nicotinate, it is possible to enhance its pharmacokinetic properties, improve its targeting to specific tissues, and modulate its biological activity.
A primary application of rational design involving nicotinic acid esters is in the creation of prodrugs. nih.govhrpatelpharmacy.co.in Nicotinic acid itself has therapeutic benefits but can cause undesirable side effects. By converting it into an ester like ethyl nicotinate, its lipophilicity is increased, which can enhance its ability to permeate biological membranes. nih.gov The ester linkage is designed to be cleaved by endogenous esterases, releasing the active nicotinic acid at the target site. The length of the alkyl chain in the ester is a key parameter that is rationally modified to control the rate of hydrolysis and, consequently, the release profile of the drug. nih.gov
Furthermore, ethyl nicotinate can serve as a scaffold for the synthesis of more complex molecules with desired biological activities. nih.govacs.orgnih.gov For example, it has been used as a starting material in the synthesis of antagonists for the P2Y12 receptor, which are important antithrombotic agents. researchgate.net In this context, various substituents are introduced onto the pyridine ring and the piperazine (B1678402) moiety attached to it to optimize the potency and pharmacokinetic properties of the resulting compounds. researchgate.net The ethyl ester group itself can also be modified to a bioisostere to improve metabolic stability while retaining the necessary interactions with the biological target. gu.se
A biomimetic strategy has been developed for the late-stage conjugation of ethyl nicotinate to various (hetero)arylamines, mimicking the biosynthetic pathway of vitamin B3. nih.gov This approach allows for the creation of novel molecular frameworks by covalently linking bioactive small molecules, potentially leading to synergistic therapeutic effects. nih.gov
The following table outlines some key principles of rational molecular design applied to this compound.
Table 4: Principles of Rational Molecular Design for this compound
| Design Principle | Objective | Example Application |
|---|---|---|
| Prodrug Design | Improve pharmacokinetics, reduce side effects | Esterification of nicotinic acid to form ethyl nicotinate for enhanced skin permeation. nih.govnih.gov |
| Scaffold Hopping | Discover novel active compounds | Using the ethyl nicotinate scaffold to develop P2Y12 receptor antagonists. researchgate.net |
| Bioisosteric Replacement | Enhance metabolic stability, retain activity | Replacing the ethyl ester with other functional groups in drug candidates. gu.se |
| Late-stage Functionalization | Create diverse molecular libraries | Covalent conjugation of ethyl nicotinate to other bioactive molecules. nih.gov |
Through these rational design strategies, the chemical and biological properties of this compound can be precisely tuned to meet the demands of various applications, from drug delivery to the development of new chemical entities.
Crystal Engineering and Supramolecular Chemistry of Nicotinic Acid Moieties
Design and Synthesis of Molecular Solids Incorporating Nicotinic Acid Ester Motifs
The synthesis of molecular solids incorporating nicotinic acid ester motifs typically begins with the esterification of nicotinic acid. For instance, the synthesis of ethyl nicotinate (B505614) is commonly achieved through Fischer esterification, where nicotinic acid is reacted with ethanol (B145695) in the presence of an acid catalyst. A similar approach can be used to synthesize a variety of nicotinic acid esters.
One common method for creating such molecular solids is through the reaction of nicotinic acid with thionyl chloride to produce the acyl chloride hydrochloride. This intermediate can then be reacted with the desired alcohol, such as various polyethylene (B3416737) glycols, to yield the corresponding esters in high yields. This method has been successfully used to prepare a range of poly(ethylene glycol) esters of nicotinic acid. mdpi.comresearchgate.net Another approach involves the direct condensation reaction of nicotinic acid hydrazide with appropriate aldehydes to form acylhydrazones, which are solid materials. researchgate.netsmolecule.com
The design of these molecular solids often targets specific applications. For example, nicotinic acid-based ligands have been incorporated into surface-active ionic liquids that exhibit self-assembly in aqueous media. researchgate.net Furthermore, the synthesis of ruthenium(II) complexes with polyethylene glycol esters of nicotinic acid has been a subject of interest for their potential biological activities. mdpi.comresearchgate.netresearchgate.net
Role of Intermolecular Interactions (e.g., Hydrogen Bonding, Coordination Bonds) in Crystal Assembly
The crystal assembly of nicotinic acid and its derivatives is governed by a variety of intermolecular interactions. In nicotinic acid itself, strong O-H···N hydrogen bonds between the carboxylic acid group and the pyridine (B92270) nitrogen atom are a dominant feature, leading to the formation of well-defined supramolecular structures. rsc.org The stability of crystals of nicotinamide (B372718), a related compound, is a complex interplay of induction, dispersion, electrostatic, and exchange repulsion forces. chemicalbook.com
In the context of nicotinic acid esters, while the strong O-H···N hydrogen bond is absent, other interactions become prominent. These include weaker C-H···O and C-H···N hydrogen bonds, as well as π-π stacking interactions between the pyridine rings. The crystal packing is often anisotropic, with strong interactions in some directions and weaker ones in others, which can influence the physical properties of the crystal. researchgate.net
Coordination bonds play a crucial role in the assembly of metal complexes with nicotinic acid ester ligands. The pyridine nitrogen atom is a common coordination site for metal ions. For example, silver coordination compounds with bis-nicotinic acid oligoethylene oxide based ligands can form a variety of structures, including simple chains and helices, depending on the ligand and counter ions. rsc.orgrsc.org Similarly, cobalt(II) and nickel(II) can form three-dimensional open frameworks with nicotinate ligands. acs.org
Identification and Utilization of Supramolecular Synthons in Nicotinic Acid-Derived Structures
A supramolecular synthon is a structural unit within a supramolecular assembly that is formed by intermolecular interactions. The identification and utilization of robust synthons are central to the rational design of crystals. mdpi.comresearchgate.net In nicotinic acid derivatives, several key synthons have been identified. The carboxylic acid···pyridine heterosynthon is a very reliable interaction in co-crystals of nicotinic acid. mdpi.com
For nicotinic acid esters, the absence of the carboxylic acid proton means that other synthons come into play. In the presence of other hydrogen bond donors, such as in co-crystals, synthons involving the pyridine nitrogen as a hydrogen bond acceptor are common. Even in the absence of strong hydrogen bond donors, weaker interactions can lead to predictable packing motifs.
In metal-organic frameworks and coordination polymers, the coordination of the pyridine nitrogen to a metal center can be considered a powerful and directional synthon for building extended structures. The combination of this coordination with other intermolecular forces allows for the construction of complex and functional materials.
Coordination Chemistry of Nicotinic Acid Ester Ligands with Metal Centers (e.g., Ruthenium(II) Complexes)
Nicotinic acid and its esters are versatile ligands in coordination chemistry, capable of binding to metal centers through the pyridine nitrogen atom. The resulting metal complexes have been explored for a variety of applications.
Of particular note is the coordination chemistry with ruthenium(II). A number of neutral and cationic ruthenium(II) complexes with polyethylene glycol ester ligands of nicotinic acid have been synthesized and characterized. mdpi.comresearchgate.netresearchgate.net These complexes often feature a Ru(II)-arene core with the nicotinic acid ester acting as a ligand. The general formulas for some of these complexes are [RuCl₂(η⁶-p-cym)(L-κN)] and [RuCl(η⁶-p-cym)(L-κN)₂][PF₆], where L is a nicotinate-polyethylene glycol ester ligand. mdpi.comresearchgate.net The stability and cytotoxic activity of these complexes have been investigated, suggesting their potential in the development of new therapeutic agents. mdpi.comnih.gov
The synthesis of these ruthenium complexes typically involves the reaction of a ruthenium precursor, such as [Ru(η⁶-p-cymene)Cl₂]₂, with the nicotinic acid ester ligand. The resulting structures have been elucidated using techniques like NMR spectroscopy and, in some cases, X-ray diffraction. researchgate.net
| Complex Type | General Formula | Metal Center | Ligand Type | Reference |
| Neutral Mononuclear | [RuCl₂(η⁶-p-cym)(L-κN)] | Ruthenium(II) | Nicotinate-polyethylene glycol ester | mdpi.comresearchgate.net |
| Cationic Mononuclear | [RuCl(η⁶-p-cym)(L-κN)₂][PF₆] | Ruthenium(II) | Nicotinate-polyethylene glycol ester | mdpi.comresearchgate.net |
| Binuclear | [{RuCl₂(η⁶-p-cym)}₂μ-(N∩N)] | Ruthenium(II) | Bis(nicotinate)-polyethylene glycol ester | researchgate.net |
Strategies for Crystal Structure Prediction and Self-Assembly Control
The prediction of how a molecule will crystallize remains a significant challenge in chemistry. rsc.org For flexible molecules like nicotinic acid esters, the challenge is compounded by the number of possible conformations the molecule can adopt. Computational methods, such as Density Functional Theory (DFT), are often employed to predict the most stable crystal structures. These methods can also be used to analyze the intermolecular interactions within a known crystal structure. mdpi.comresearchgate.net
Controlling the self-assembly of nicotinic acid derivatives to form specific structures is a key goal of crystal engineering. researchgate.netnih.gov This can be achieved by carefully selecting the functional groups on the molecule, the solvent used for crystallization, and the presence of other molecules that can act as templates or co-formers. For example, the self-assembly of nicotinic acid-conjugated selenopeptides has been shown to form mesoscale tubular structures, where both the nicotinic acid moiety and the selenium atom play a crucial role in directing the assembly. researchgate.netnih.gov
In the context of coordination chemistry, the geometry of the metal center and the nature of the other ligands can be used to control the final architecture of the coordination polymer. By choosing appropriate ligands and reaction conditions, it is possible to create structures with desired dimensionality and porosity.
Q & A
Q. How can the membrane partitioning behavior of nicotinic acid ethylene ester (C2H5) be experimentally determined?
- Methodological Answer : Use differential scanning calorimetry (DSC) and fluorescence anisotropy measurements with 1,6-diphenyl-1,3,5-hexatriene (DPH) probes. DSC quantifies changes in the gel-to-fluid phase transition temperature of 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC) bilayers upon ester incorporation, while DPH anisotropy reflects bilayer fluidity. For C2H5, DSC data show a reduction in pretransition elimination and main transition broadening at increasing concentrations . Fluorescence anisotropy decreases as the ester integrates into the bilayer, indicating altered lipid organization .
Q. What are the recommended synthesis and purification protocols for nicotinic acid ethylene ester (C2H5)?
- Methodological Answer : Synthesize via Kugelrohr distillation of ethyl nicotinate (purity >98%) using nicotinic acid and ethanol. Confirm purity via chromatography (GC-MS) and spectrometric methods (1H/13C NMR). Key spectroscopic markers for C2H5 include 1H NMR peaks at δ 4.31 ppm (t, -OCH2-) and δ 8.74 ppm (ArH) in CDCl3 .
Q. How does alkyl chain length influence the partitioning of nicotinic acid esters into lipid bilayers?
- Methodological Answer : Longer alkyl chains (e.g., C8H17) increase hydrophobicity, enhancing bilayer partitioning. Experimental log partition coefficients (log K) rise from 2.18 (C2H5) to 5.25 (C8H17) in DPPC bilayers, correlating with octanol-water partitioning trends. Use DSC to monitor phase transition temperature reductions, which are less pronounced for C2H5 compared to longer-chain analogs .
Advanced Research Questions
Q. How can researchers resolve contradictions between membrane partitioning data and cytotoxicity trends for nicotinic acid esters?
- Methodological Answer : Analyze discrepancies using dual validation: (1) Compare experimental DPPC/water partition coefficients with octanol-water (log P) values . (2) Cross-reference cytotoxicity assays (e.g., cell viability studies) to assess if enhanced membrane incorporation (e.g., C8H17) translates to higher toxicity. Note that C2H5’s lower log K may reduce cytotoxicity despite moderate partitioning .
Q. What experimental parameters optimize the use of fluorescence anisotropy for studying nicotinic acid ester-lipid interactions?
- Methodological Answer : Maintain consistent DPH probe concentration (e.g., 1 μM) and temperature control (±0.1°C) during anisotropy measurements. For C2H5, focus on the gel-to-fluid transition range (35–45°C) to capture its subtle fluidizing effects. Normalize data against pure DPPC bilayers and validate with DSC phase transition widths (e.g., Figure 4 in ).
Q. How can predictive models for nicotinic acid ester behavior be validated against experimental data?
- Methodological Answer : Use computational tools (e.g., molecular dynamics simulations) to predict log K values based on ester hydrophobicity. Validate against experimental DSC and fluorescence data. For C2H5, simulations should replicate its lower bilayer disruption compared to longer-chain esters .
Key Considerations for Experimental Design
- Controlled Variables : Maintain lipid-to-ester molar ratios ≤1:100 to avoid bilayer destabilization .
- Validation : Always correlate partitioning data with independent techniques (e.g., DSC + fluorescence) .
- Bias Mitigation : Use non-intentional sampling in cytotoxicity assays to reduce experimental bias .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
